molecular formula C12H25N3 B3047302 1-Azidododecane CAS No. 13733-78-3

1-Azidododecane

Cat. No.: B3047302
CAS No.: 13733-78-3
M. Wt: 211.35 g/mol
InChI Key: VPPLSWHJXFKIHD-UHFFFAOYSA-N
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Description

1-Azidododecane is an organic compound with the molecular formula C12H25N3. It is a member of the azide family, characterized by the presence of the azido group (-N3) attached to a dodecane chain. This compound is of significant interest in organic synthesis and materials science due to its reactivity and versatility.

Scientific Research Applications

1-Azidododecane has diverse applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

1-Azidododecane has been used as a building block in the synthesis of a self-reproducing catalyst that drives repeated phospholipid synthesis and membrane growth . This catalyst, formed by combining a tripropargylamine scaffold with this compound, serves as a selective catalyst for further ligand synthesis, completing an autocatalytic cycle . This suggests that this compound interacts with enzymes and other biomolecules involved in phospholipid synthesis.

Cellular Effects

The role of this compound in cellular processes is primarily related to its involvement in the formation of phospholipid bilayers . By driving the continual formation of triazole phospholipids and membrane-bound oligotriazole catalysts from simpler starting materials, this compound contributes to the growth and remodeling of cellular membranes . This could influence various aspects of cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with a tripropargylamine scaffold to form a Tris-(lauryl triazole)amine (TLTA) ligand . This ligand, in the presence of Cu1+ ions and buffer, serves as a selective catalyst for further TLTA ligand synthesis . This autocatalytic cycle leads to the continual formation of triazole phospholipids, contributing to the growth and remodeling of cellular membranes .

Temporal Effects in Laboratory Settings

Given its role in an autocatalytic cycle, it is plausible that the effects of this compound could change over time as the cycle progresses .

Metabolic Pathways

Given its role in the synthesis of triazole phospholipids, it is likely involved in lipid metabolism .

Subcellular Localization

Given its role in phospholipid synthesis, it is likely to be found in regions of the cell where lipid synthesis and membrane formation occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azidododecane can be synthesized through the nucleophilic substitution reaction of 1-bromododecane with sodium azide. The reaction typically involves dissolving 1-bromododecane and sodium azide in anhydrous dimethylformamide (DMF) and heating the mixture at 100°C for 24 hours under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted with dichloromethane and deionized water, followed by purification using silica gel column chromatography with hexane as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents, maintaining anhydrous conditions, and optimizing reaction times and temperatures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Azidododecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

    Reducing Agents: Such as LiAlH4 for the reduction of the azido group to an amine.

    Solvents: Anhydrous DMF, dichloromethane, and tetrahydrofuran (THF) are commonly used.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Comparison with Similar Compounds

    1-Azidoethanol: Similar in structure but with a shorter carbon chain and an additional hydroxyl group.

    1-Azidohexane: Similar in structure but with a shorter carbon chain.

    1-Azidooctane: Similar in structure but with a shorter carbon chain.

Uniqueness of 1-Azidododecane: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain azides

Properties

IUPAC Name

1-azidododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-15-13/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPLSWHJXFKIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451294
Record name 1-azidododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13733-78-3
Record name 1-azidododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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